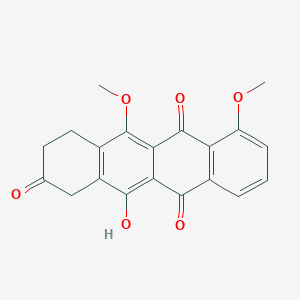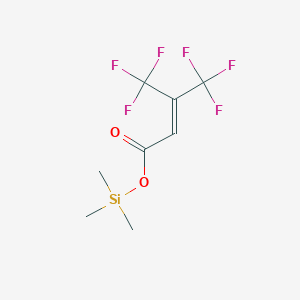
Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate is a chemical compound with the molecular formula C₈H₁₀F₆O₂Si. It is known for its unique structure, which includes both trimethylsilyl and trifluoromethyl groups. This compound is often used in organic synthesis due to its reactivity and the presence of fluorine atoms, which can impart unique properties to the molecules it is incorporated into .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods . The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium hydride, trifluoroacetimidoyl chloride, and ethyl 2-cyanoacetate. Reaction conditions often involve the use of acetonitrile as a solvent and can be carried out under conventional heating or microwave irradiation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound’s unique structure makes it useful in the study of fluorinated biomolecules and their interactions.
Mecanismo De Acción
The mechanism of action of trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl groups can enhance the compound’s reactivity and stability, while the trimethylsilyl group can be easily replaced by other functional groups. These properties make the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylsilane: Another compound containing both trifluoromethyl and silyl groups, used in similar applications.
Sodium Trifluoroacetate: A reagent used for introducing trifluoromethyl groups into organic molecules.
Trifluoromethanesulfonyl Chloride: A compound used in the synthesis of trifluoromethylated compounds.
Uniqueness
Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate is unique due to its combination of trimethylsilyl and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly those containing fluorine atoms .
Propiedades
Número CAS |
88237-43-8 |
|---|---|
Fórmula molecular |
C8H10F6O2Si |
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate |
InChI |
InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(15)4-5(7(9,10)11)8(12,13)14/h4H,1-3H3 |
Clave InChI |
OQMHOTYGKRJWLZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)C=C(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
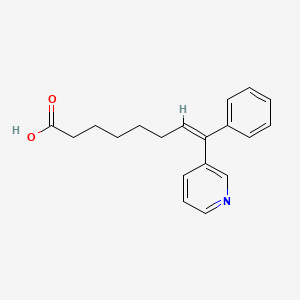
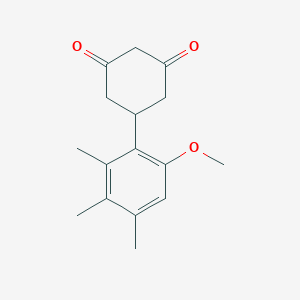
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
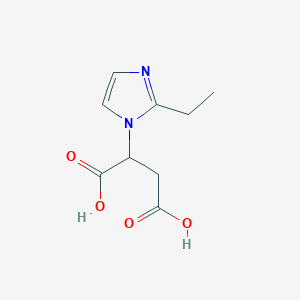
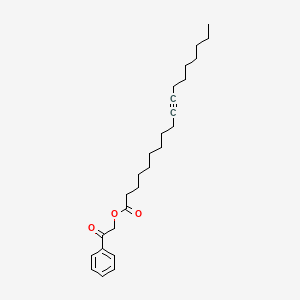
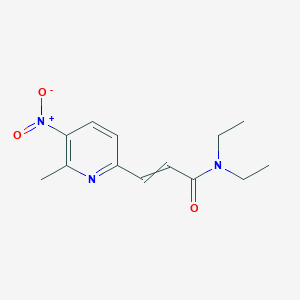
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)

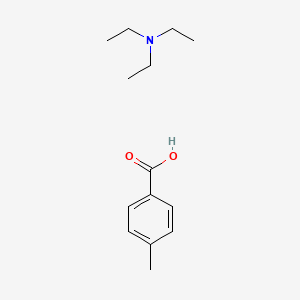
![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
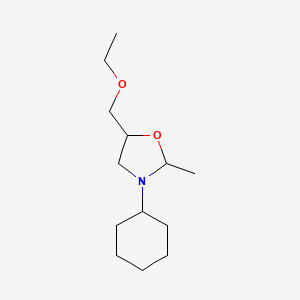
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
